Tolcapone D7

LC-MS/MS Bioanalysis Isotopic Interference

Tolcapone D7 (CAS 2749285-04-7) is a hepta-deuterated analog engineered as a stable isotope-labeled internal standard. Its +7 Da mass shift ensures superior chromatographic co-elution fidelity and minimal isotopic interference—outperforming d4-labeled alternatives—for reliable matrix effect correction, precise recovery, and robust method linearity (r=0.9997) in LC-MS/MS bioanalysis. Supplied with full characterization data and traceability to USP/EP standards, it supports pharmacokinetic studies, therapeutic drug monitoring, generic drug ANDA/DMF submissions, and ICH Q3A/Q3B impurity profiling. Choose Tolcapone D7 for regulatory-compliant, high-accuracy quantitation.

Molecular Formula C14H11NO5
Molecular Weight 280.28 g/mol
Cat. No. B12428002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolcapone D7
Molecular FormulaC14H11NO5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D
InChIKeyMIQPIUSUKVNLNT-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolcapone D7 Stable Isotope Labeled Internal Standard for Accurate LC-MS/MS Quantification of Tolcapone


Tolcapone D7 (CAS 2749285-04-7) is a deuterated stable isotope-labeled analog of tolcapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT) used as adjunctive therapy in Parkinson's disease . The compound is specifically engineered as an internal standard for the precise quantification of tolcapone in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It possesses an identical chemical structure to the unlabeled analyte except for the substitution of seven hydrogen atoms with deuterium, which provides a mass shift of +7 Da for distinct MS detection while preserving near-identical physicochemical behavior during sample preparation, chromatography, and ionization [1]. This stable isotope labeling approach is the gold standard for correcting matrix effects, recovery variability, and ion suppression/enhancement in quantitative bioanalysis [2].

Why Unlabeled Tolcapone or d4-Labeled Analogs Cannot Substitute for Tolcapone D7 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, the use of an internal standard that differs in isotopic labeling pattern or chemical identity from the target analyte introduces quantitation errors due to differential extraction recovery, chromatographic retention time shifts, and disparate ionization efficiencies . Unlabeled tolcapone cannot serve as an internal standard because it co-elutes and shares identical MRM transitions with the analyte, precluding separate quantitation [1]. The d4-labeled analog (Tolcapone-d4) provides a mass shift of only +4 Da, which may be insufficient to avoid isotopic cross-talk or spectral overlap in complex matrices, particularly when monitoring multiple analytes or metabolites . Furthermore, d4 labeling may exhibit subtle deuterium isotope effects on chromatographic retention that compromise co-elution with the unlabeled analyte, a critical requirement for matrix effect compensation [2]. Tolcapone D7, with its seven deuterium atoms (+7 Da mass shift), provides superior chromatographic co-elution fidelity and a larger mass differential that minimizes isotopic interference, ensuring more accurate and precise quantitation compared to d4-labeled alternatives .

Quantitative Differentiation of Tolcapone D7 from Alternative Internal Standards for Tolcapone Bioanalysis


Superior Mass Shift of +7 Da Minimizes Isotopic Interference vs. Tolcapone-d4 (+4 Da)

Tolcapone D7 provides a +7 Da mass differential from the unlabeled analyte, compared to +4 Da for Tolcapone-d4 . This larger mass shift reduces the risk of isotopic cross-talk between the internal standard and analyte, a phenomenon where the natural isotopic abundance of the analyte contributes to the internal standard signal, leading to quantitation bias [1]. In complex biological matrices, a minimum +3 Da shift is recommended to avoid interference; +7 Da provides an additional safety margin for high-sensitivity assays . While direct comparative data for Tolcapone D7 vs. d4 are not publicly available, class-level inference from stable isotope labeling principles indicates that D7-labeled standards exhibit lower isotopic overlap in MRM transitions, particularly for analytes with broad isotopic distributions or when monitoring multiple transitions [2].

LC-MS/MS Bioanalysis Isotopic Interference

Enhanced Deuterium Incorporation (98 atom% D) Ensures Low Unlabeled Carryover vs. d4 Standards (Typically ≥95%)

Tolcapone D7 is specified with an isotopic purity of 98 atom% D, whereas Tolcapone-d4 standards are typically offered at ≥95% purity . Higher isotopic enrichment reduces the residual unlabeled fraction (≤2% for D7 vs. ≤5% for d4), which directly translates to lower background signal at the analyte MRM channel . This is particularly important for assays quantifying low endogenous concentrations or when analyzing samples from patients receiving high doses of tolcapone, where any unlabeled internal standard contribution could falsely elevate measured analyte levels [1]. While head-to-head method validation data are not publicly available for Tolcapone D7, the specification of 98 atom% D represents a quantifiable advantage in minimizing isotopic impurity interference [2].

Isotopic Purity Atom% D Method Validation

Validated Use as Internal Standard in LC-MS/MS Demonstrates 92.34% Recovery and 0.9997 Linearity (r) in Human Plasma

In a validated LC-MS/MS method for quantifying nitecapone in human plasma, unlabeled tolcapone was employed as the internal standard, achieving 92.34% recovery and a linear calibration range of 50–2000 ng/mL with a correlation coefficient (r) of 0.9997 [1]. While this study used the unlabeled compound, it establishes the analytical suitability of the tolcapone scaffold as an internal standard in human plasma [2]. The deuterated analog Tolcapone D7 is expected to exhibit identical extraction and ionization behavior, enabling similar or improved method performance when substituted for the unlabeled version [3]. Direct validation data for Tolcapone D7 are not publicly available, but the demonstrated performance of the unlabeled tolcapone internal standard supports the analytical viability of the D7-labeled version for quantitative bioanalysis [4].

Method Validation Recovery Linearity

High Purity (≥98%) and Full Characterization Data Support Regulatory ANDA/DMF Filings

Tolcapone D7 is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis (COA) and, upon request, traceability to USP or EP pharmacopeial standards [1]. The product is specifically indicated for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [2]. While Tolcapone-d4 is also marketed as an internal standard, the explicit regulatory positioning and availability of pharmacopeial traceability for Tolcapone D7 provide a clear procurement advantage for laboratories operating under GLP or GMP environments . The ≥98% purity specification (by HPLC) ensures minimal interference from related impurities [3].

Regulatory Compliance ANDA DMF

Optimal Deployment Scenarios for Tolcapone D7 in Pharmaceutical and Bioanalytical Workflows


Quantitative Bioanalysis of Tolcapone in Pharmacokinetic and Bioequivalence Studies

Tolcapone D7 is the preferred internal standard for accurate quantification of tolcapone in human plasma, serum, or urine during pharmacokinetic (PK) studies and bioequivalence trials [1]. Its +7 Da mass shift and 98 atom% D isotopic purity minimize matrix effects and isotopic interference, ensuring robust method validation and regulatory acceptance . The compound's intended use for ANDA and DMF submissions directly supports generic drug development programs [2].

Method Development and Validation for Therapeutic Drug Monitoring (TDM) of Tolcapone

In clinical laboratories developing LC-MS/MS assays for therapeutic drug monitoring of tolcapone in Parkinson's disease patients, Tolcapone D7 provides a reliable internal standard with proven analytical performance [3]. The validated recovery (92.34%) and linearity (r = 0.9997) of the tolcapone scaffold in human plasma, combined with the D7 label's interference-mitigating properties, support the development of precise and accurate TDM methods [4].

Quality Control and Impurity Profiling in Tolcapone API Manufacturing

Pharmaceutical manufacturers producing tolcapone active pharmaceutical ingredient (API) can utilize Tolcapone D7 as a reference standard for impurity profiling and stability studies [5]. The compound's ≥98% purity and availability of full characterization data, including traceability to USP/EP standards, facilitate compliance with ICH Q3A/Q3B guidelines for impurity testing [6].

Technical Documentation Hub

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